Methyl (5-cyano-1H-imidazol-4-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53982-59-5 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
methyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
GUIPWVCBKIXQPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(NC=N1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Cyano 1h Imidazol 4 Yl Carbamate and Key Precursors
Historical Development of Imidazole (B134444) Carbamate (B1207046) Synthesis Strategies
The journey to modern synthetic routes for complex imidazole derivatives is built upon foundational discoveries in heterocyclic chemistry. The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858, who produced it through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov This method, along with the subsequent Radziszewski synthesis which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, established the fundamental principle of constructing the imidazole core from acyclic precursors. wikipedia.orgpharmaguideline.com Other classical methods, such as the Wallach and Marckwald syntheses, further expanded the toolkit for creating substituted imidazoles. pharmaguideline.comwjpsonline.com
The development of strategies for introducing the carbamate functionality occurred in parallel. Carbamates were traditionally synthesized through reactions involving phosgene (B1210022) derivatives or isocyanates. Over time, milder and more efficient methods have been developed. The use of N,N'-carbonyldiimidazole (CDI) as a reagent to activate carboxylic acids and facilitate the formation of amides and carbamates became a significant advancement. scholaris.ca More recently, the development of carbamoylimidazolium salts as potent carbamoylating agents has provided a highly effective means of forming carbamate bonds with a variety of nucleophiles under mild conditions. scholaris.caorganic-chemistry.org The historical progression from harsh, multi-step procedures to modern, one-pot multicomponent reactions and catalytic methods reflects a continuous drive for efficiency, selectivity, and broader substrate scope in the synthesis of complex molecules like imidazole carbamates.
Convergent and Divergent Approaches to the 1H-Imidazole Ring System
In the context of imidazole synthesis, multicomponent reactions such as the Debus-Radziszewski synthesis are classic examples of a convergent approach, where three or more simple starting materials (a dicarbonyl, an aldehyde, and an ammonia source) combine in a single pot to construct the imidazole ring. wikipedia.orgwikipedia.org This strategy efficiently assembles the core scaffold in one key step.
Conversely, a divergent strategy is exemplified by the sequential functionalization of a pre-existing imidazole ring. This approach allows for the creation of diverse imidazole derivatives from a common starting material. nih.gov For instance, by leveraging the different reactivities of the C-H bonds at the C2, C4, and C5 positions, a series of regioselective arylations can be performed on the imidazole core to build molecular complexity in a controlled, stepwise manner. nih.gov This method is particularly powerful for generating libraries of compounds for structure-activity relationship studies.
A critical step in the synthesis of the target compound is the formation of the imidazole ring with an incorporated cyano group. A highly effective and widely used precursor for this purpose is diaminomaleonitrile (B72808) (DAMN). nih.gov DAMN is a versatile building block that contains the requisite nitrogen and cyano functionalities for constructing 4,5-dicyanoimidazoles. nih.govtandfonline.com
A common strategy involves a one-step reaction between DAMN and an aldehyde, often facilitated by an oxidizing agent and sometimes accelerated by microwave irradiation. tandfonline.com For example, the reaction of DAMN with various aromatic aldehydes in the presence of nitric acid as a metal-free catalyst and oxidant yields 2-aryl-4,5-dicyanoimidazole derivatives. tandfonline.com Another approach involves the formation of a DAMN-based benzylidene imine, which then reacts with another aldehyde. nih.govacs.org Computational studies have shown that the cyclization process can be highly regioselective, favoring the formation of the five-membered imidazole ring over other potential products. acs.org
An alternative method for introducing a cyano group involves the reaction of imidazole N-oxides with trimethylsilyl (B98337) cyanide, which can selectively yield 2-, 4-, or 5-cyanoimidazoles depending on the reaction conditions. nih.gov
The synthesis of the (5-cyano-1H-imidazol-4-yl) scaffold often relies on building the ring from intermediates that already possess the necessary functional groups. This approach ensures that the cyano group is correctly positioned from the outset.
The use of diaminomaleonitrile (DAMN) is a prime example of this strategy. nih.govtandfonline.com As DAMN contains two amino groups and two cyano groups on adjacent carbons, it serves as an ideal pre-functionalized intermediate. The cyclization of DAMN with various reagents directly leads to the formation of a 4,5-dicyanoimidazole (B129182) scaffold. Subsequent chemical manipulation would then be required to differentiate the two cyano groups and convert one into the desired carbamate.
Another relevant strategy involves the cycloaddition of an isocyanoacetate with an imidoyl chloride. nih.gov For instance, the reaction of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides under basic conditions constructs the 1,5-diaryl-1H-imidazole-4-carboxylate ester core. nih.gov This demonstrates the principle of using pre-functionalized coupling partners to assemble a highly substituted imidazole ring. Adapting this methodology by using a precursor that contains a cyano group in place of the ester would be a direct route to the desired cyano-imidazole scaffold.
Strategies for Methyl Carbamate Formation and Integration
The introduction of the methyl carbamate group can be achieved either by functionalizing a pre-formed amino-imidazole scaffold or by incorporating the carbamate moiety during the ring-forming cyclization step.
If a 4-amino-5-cyano-1H-imidazole intermediate is prepared first, the methyl carbamate group can be installed via a carbamoylation reaction. Several methods exist for this transformation. A versatile approach involves the use of readily prepared carbamoylimidazolium salts, which act as efficient N,N-disubstituted carbamoylating reagents for amines. organic-chemistry.org
Another effective method is transcarbamoylation. Tin-catalyzed transcarbamoylation using methyl carbamate as an economical carbamoyl (B1232498) donor is a mild process with broad functional group tolerance, making it suitable for complex heterocyclic substrates. organic-chemistry.org The reaction typically proceeds smoothly at elevated temperatures to generate the target carbamate in good yields. organic-chemistry.org This strategy would involve the direct reaction of a 4-amino-5-cyanoimidazole with methyl carbamate in the presence of a suitable catalyst.
An elegant and highly efficient strategy involves using a reagent that serves as both a building block for the imidazole ring and the source of the carbamate group. Methyl cyanocarbamate is an important intermediate, often referred to as a cyclizing agent, used in the industrial production of benzimidazole (B57391) carbamate anthelmintics like mebendazole (B1676124) and albendazole. google.com
The synthesis of mebendazole, for example, involves the reaction of 3,4-diaminobenzophenone (B196073) with methyl cyanocarbamate in the presence of an acid. google.com This reaction constructs the imidazole ring and installs the methyl carbamate group at the 2-position in a single, convergent step. By analogy, a similar strategy could be envisioned for the synthesis of methyl (5-cyano-1H-imidazol-4-yl)carbamate. This would require a suitable 1,2-diamino precursor which, upon reaction with an appropriate cyclizing agent derived from or analogous to methyl cyanocarbamate, would undergo cyclization to form the desired 4-carbamoyl-5-cyanoimidazole structure.
Novel and Sustainable Synthetic Protocols
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For this compound, research has focused on one-pot reactions, catalytic methods, and the meticulous optimization of reaction parameters to enhance yields and sustainability.
One-Pot Reaction Sequences and Efficiency Enhancement
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification efforts. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for substituted imidazoles provide a framework for its potential development. For instance, one-pot, four-component reactions have been successfully employed for the synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. This approach highlights the potential for combining the formation of the imidazole ring and the introduction of its substituents in a single, efficient process.
Furthermore, the "in water" imidazole carbonylation of amines presents a paradigm shift for the preparation of ureas and carbamates. nih.gov This method leverages the unique properties of water to accelerate reaction rates and simplify product isolation, often leading to high-purity products that precipitate from the reaction mixture. nih.gov The application of such aqueous, one-pot methodologies to the synthesis of this compound could significantly enhance the efficiency and environmental profile of its production.
Catalytic Synthesis Approaches for Imidazole-Carbamate Compounds
Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, enabling milder reaction conditions and improved selectivity. A predominant route for the synthesis of this compound involves a nickel-catalyzed cyclization of amido-nitrile precursors. This method, which utilizes catalysts such as NiCl₂·6H₂O in a solvent like dimethylformamide (DMF), proceeds via tautomerization and dehydrative cyclization to afford the target molecule in yields ranging from 65-72%.
Palladium-mediated aryl amination has also been explored as an alternative pathway, drawing from established methods for imidazole synthesis. Additionally, various catalysts have been investigated for the synthesis of the broader class of substituted imidazoles. These include HBF₄–SiO₂, which has proven effective for both three-component and four-component reactions to form trisubstituted and tetrasubstituted imidazoles, respectively. google.com Metal tetrafluoroborates, such as LiBF₄ and Zn(BF₄)₂, have also been identified as effective catalysts for these transformations. google.com The choice of catalyst can be crucial in controlling the selectivity of the reaction, particularly in preventing the competitive formation of undesired side products. google.com
The carbamate moiety can also be introduced through catalytic methods. For example, zirconium(IV)-catalyzed exchange processes of dialkyl carbonates with amines have been shown to produce carbamates. organic-chemistry.org The development of bifunctional organocatalysts that can facilitate both the formation of the imidazole ring and the carbamate group in a single step represents a promising area for future research.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.
For the nickel-catalyzed cyclization synthesis of this compound, a systematic study of these parameters has been undertaken. The following table summarizes the impact of different catalysts and reaction conditions on the yield and purity of the product.
Optimization of Nickel-Catalyzed Cyclization for this compound
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NiCl₂·6H₂O | DMF | 80 | 65 | 95 |
| Ni(acac)₂ | DCM | 40 | 58 | 89 |
| NiBr₂ | THF | 60 | 62 | 92 |
In broader studies of imidazole synthesis, it has been observed that solvent-free conditions can be highly effective. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been successfully carried out using a reusable nano-TiCl₄.SiO₂ catalyst under solvent-free conditions, leading to good to excellent yields. researchgate.net Similarly, the use of ZSM-11 zeolite as a catalyst has been shown to be effective and recyclable in the synthesis of tetrasubstituted imidazoles, with the added benefit of clean reaction profiles and no need for tedious work-up procedures. organic-chemistry.org
Scalability and Industrial Process Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For this compound, key factors include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the environmental impact of the process.
The synthesis of mebendazole, a benzimidazole carbamate, provides valuable insights into the industrial-scale production of related compounds. google.com One patented process utilizes 3,4-diaminobenzophenone and Methyl cyanocarbamate as raw materials, highlighting the industrial relevance of these precursors. google.com The process aims to shorten the production cycle and reduce the generation of high-salt wastewater, which are critical considerations for sustainable manufacturing. google.com
The choice of catalysts and solvents is also of paramount importance at an industrial scale. Heterogeneous catalysts, such as the zeolites and supported metal catalysts mentioned previously, are highly desirable due to their ease of separation from the reaction mixture and potential for recycling. organic-chemistry.orgtsijournals.com This not only reduces costs but also minimizes the contamination of the final product with residual catalyst. The use of greener solvents, or ideally solvent-free conditions, is another key aspect of industrial process intensification. organic-chemistry.org
Furthermore, ensuring the robustness and reproducibility of the synthesis is crucial for large-scale production. This involves a thorough understanding of the reaction mechanism and the impact of process parameters on yield and purity. Process analytical technology (PAT) can be employed to monitor the reaction in real-time, allowing for better control and optimization of the manufacturing process. Safety considerations, such as the handling of potentially hazardous reagents and the management of exothermic reactions, must also be rigorously addressed.
Reaction Mechanisms and Chemical Transformations of Methyl 5 Cyano 1h Imidazol 4 Yl Carbamate
Intrinsic Reactivity of the Imidazole (B134444) Nucleus in the Carbamate (B1207046) Context
The imidazole ring is an electron-rich aromatic heterocycle, a characteristic that fundamentally governs its reactivity. nih.gov However, the presence of strongly electron-withdrawing cyano and carbamate groups significantly modulates this intrinsic behavior.
For an unsubstituted imidazole, electrophilic substitution typically occurs at the C-4 or C-5 positions, which possess the highest electron density. nih.govglobalresearchonline.net Nucleophilic substitution is less common but can happen at the C-2 position. nih.gov The presence of strongly electron-withdrawing groups is known to facilitate nucleophilic substitution reactions. globalresearchonline.net
In Methyl (5-cyano-1H-imidazol-4-yl)carbamate, the C-4 and C-5 positions are already substituted. The most acidic C-H bond in the imidazole ring is at the C-2 position, making it susceptible to metallation followed by reaction with an electrophile. nih.gov Conversely, the electron-poor nature of the ring, enhanced by the substituents, makes it a candidate for nucleophilic attack, particularly at the C-2 position. youtube.com
Table 1: Predicted Substitution Patterns for the Imidazole Ring| Reaction Type | Predicted Site of Reactivity | Rationale |
|---|---|---|
| Electrophilic Substitution | Unlikely on the ring; N-acylation/alkylation possible | The imidazole ring is strongly deactivated by two electron-withdrawing groups (EWG). The lone pair on the ring nitrogen is the most likely site for electrophilic attack. youtube.com |
| Nucleophilic Substitution | C-2 Position | The C-2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the EWGs at C-4 and C-5. nih.govyoutube.com |
| Metallation | C-2 Position | The C-2 proton is the most acidic C-H bond on the imidazole ring, facilitating deprotonation by a strong base. nih.gov |
The cyano (-CN) and methyl carbamate (-NHCOOCH₃) groups are both potent electron-withdrawing substituents. Their combined effect significantly reduces the electron density of the imidazole ring, thereby deactivating it towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or Friedel-Crafts acylation on the heterocyclic core highly improbable under standard conditions.
Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The cyano group, in particular, is known to promote intramolecular charge transfer, which can further influence the electronic properties of the molecule. researchgate.net The carbamate group also contributes to this electron-withdrawing effect. This electronic environment makes the imidazole ring in this compound behave more like a π-deficient system, favoring reactions with nucleophiles over electrophiles.
Transformations Involving the Cyano Group
The nitrile functional group is a versatile handle for a wide array of chemical transformations, providing a route to various other functional groups.
The carbon-nitrogen triple bond of the nitrile is polarized and electrophilic, allowing for nucleophilic addition. libretexts.org One of the most fundamental reactions of nitriles is hydrolysis, which can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis : In the presence of aqueous acid (e.g., HCl), the nitrile is first protonated, which increases its electrophilicity. A subsequent attack by water leads to an imidic acid tautomer, which rearranges to an amide. libretexts.orgyoutube.com Further heating in acid will hydrolyze the amide to the corresponding carboxylic acid (imidazole-4-carboxylate-5-carboxylic acid) and an ammonium (B1175870) salt. libretexts.orgbyjus.com
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org Protonation of the resulting anion by water gives the imidic acid, which tautomerizes to the amide. Continued reaction under basic conditions saponifies the amide to the carboxylate salt and ammonia (B1221849). libretexts.org
Alcoholysis : In the presence of an alcohol and a metal promoter like copper(II), the cyano group can undergo alcoholysis. This reaction involves the nucleophilic addition of the alcohol to the nitrile, leading to the formation of an imidate functional group. mdpi.comresearchgate.net
Table 2: Potential Transformations of the Cyano Group| Reaction | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | Methyl (5-(aminocarbonyl)-1H-imidazol-4-yl)carbamate | 4-(methoxycarbonylamino)-1H-imidazole-5-carboxylic acid |
| Base Hydrolysis | OH⁻, Heat | Methyl (5-(aminocarbonyl)-1H-imidazol-4-yl)carbamate | Salt of 4-(methoxycarbonylamino)-1H-imidazole-5-carboxylic acid |
| Alcoholysis | ROH, Cu(II) catalyst | Not Applicable | Methyl (5-(alkoxy(imino)methyl)-1H-imidazol-4-yl)carbamate |
| Reduction | H₂, Catalyst (e.g., Raney Ni) | Not Applicable | Methyl (5-(aminomethyl)-1H-imidazol-4-yl)carbamate |
The nitrile functional group can act as a dienophile or a dipolarophile in cycloaddition reactions. Research has shown that nitriles can participate in [2+3] cycloadditions with various partners. For instance, nitriles react with highly electrophilic α-imino gold carbenes to yield bicyclic imidazole derivatives. nih.govacs.org Similarly, they can react with nitrile ylides to form new imidazole rings. rsc.org In the context of this compound, the cyano group could potentially react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to construct a new heterocyclic ring (e.g., a tetrazole or an oxadiazole) fused or appended to the C5 position of the imidazole core.
Mechanistic Pathways of the Carbamate Moiety
The carbamate linkage can be susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage.
Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This can lead to the cleavage of the carbamate to yield the corresponding amine (4-amino-5-cyano-1H-imidazole), methanol (B129727), and carbon dioxide.
Base-Catalyzed Hydrolysis (Saponification) : A strong base can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave the ester portion to produce a carbamic acid, which is unstable and decarboxylates to the amine, along with methanol and a carbonate salt.
Furthermore, the NH proton of the carbamate is acidic and can be removed by a strong base. The carbamate can also be a target for other nucleophiles, potentially leading to transesterification if reacted with a different alcohol under catalytic conditions. The synthesis of similar carbamates can sometimes involve a Curtius rearrangement, which proceeds through an isocyanate intermediate, highlighting a potential synthetic pathway related to this functional group. rroij.com
Hydrolysis and Transcarbamoylation Reactions of Methyl Carbamates
The methyl carbamate group is susceptible to both hydrolysis and transcarbamoylation, reactions of significant importance in organic and medicinal chemistry. acs.org
Hydrolysis: The hydrolysis of carbamates can be catalyzed by either acid or base. acs.orgdocumentsdelivered.com
Under basic conditions , the hydrolysis of methyl carbamates proceeds to yield the corresponding amine through the formation of a carbamic acid intermediate, which then decarboxylates. acs.org The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. For N-monosubstituted carbamates, the reaction can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net The rate of base-catalyzed hydrolysis is sensitive to the substituents on the carbamate. acs.org
Under acidic conditions , the hydrolysis of carbamates is generally slower. The mechanism can involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. cdnsciencepub.com However, for some carbamates, acid-catalyzed hydrolysis is not a significant pathway. researchgate.net For N-acylimidazoles, a related class of compounds, the hydrolysis rate decreases with increasing acidity, and the reaction proceeds through the monoprotonated imidazole ring. cdnsciencepub.com
The general stability of carbamates in aqueous solutions is pH-dependent. They tend to be relatively stable in neutral to slightly acidic conditions (pH 1-6) but undergo decomposition in alkaline solutions. researchgate.net
Transcarbamoylation: This reaction, also known as transurethanization, involves the transfer of the carbamoyl (B1232498) group from the methyl carbamate to another nucleophile, typically an alcohol or an amine. nih.gov This process is often used for the synthesis of different carbamate derivatives without resorting to hazardous reagents like isocyanates. nih.gov Recent studies have shown that superbase ionic liquids can effectively promote the transcarbamoylation of methyl N-substituted carbamates to modify substrates like cellulose. nih.gov The reactivity in these transformations is influenced by the nature of the substituents on the carbamate, with aromatic N-substituted carbamates often requiring different reaction temperatures than their aliphatic counterparts. nih.gov
Directed Metalation Group (DMG) Chemistry with O-Carbamates
The carbamate functional group, specifically the O-carbamate, is a powerful tool in synthetic organic chemistry due to its function as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. acs.orgwikipedia.org This strategy allows for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org
The DoM process involves the deprotonation of the position ortho to the DMG by a strong organolithium base. The heteroatoms of the DMG coordinate to the lithium ion, bringing the base into proximity of the ortho proton and increasing its kinetic acidity. This leads to the formation of a stabilized aryllithium intermediate, which can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity. wikipedia.orgbaranlab.org
The O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), is recognized as one of the most potent DMGs. nih.govacs.org Its directing ability surpasses many other common DMGs, including methoxy (B1213986) (-OMe), chloro (-Cl), and even the tertiary amide (-CONEt₂). acs.org This strong directing power makes it a primary choice for the synthesis of polysubstituted aromatic compounds. acs.org
While the target molecule, this compound, is an N-carbamate on an imidazole ring, the principles of DoM chemistry involving carbamates highlight their significant influence on the reactivity of the ring system they are attached to. The carbamate group's ability to direct metalation could potentially be exploited for further functionalization of the imidazole ring, although the specific directing effect in this substituted heteroaromatic system would need experimental verification.
Table 1: Relative Directing Power of Common Directed Metalation Groups (DMGs) This table provides a qualitative comparison of the directing ability of various DMGs in directed ortho-metalation reactions.
| Relative Strength | Directed Metalation Group (DMG) |
|---|---|
| Strong | -OCONR₂ |
| -CONR₂ | |
| -SO₂NR₂ | |
| -OMOM | |
| Moderate | -OMe |
| -NR₂ | |
| -CF₃ | |
| Weak | -F |
| -Cl |
Data compiled from various sources on DoM chemistry. organic-chemistry.org
Ortho-lithiated carbamates can also undergo a rearrangement known as the anionic ortho-Fries rearrangement, which can compete with electrophilic quenching, especially at higher temperatures. uwindsor.ca
Investigation of Tautomeric Equilibria and Aromaticity Considerations
The imidazole ring in this compound is an aromatic heterocycle, and its properties are influenced by the presence of substituents and the potential for tautomerism.
Tautomerism: Imidazole itself can exist in two equivalent tautomeric forms due to the rapid exchange of a proton between the two nitrogen atoms. baranlab.org In a substituted imidazole like this compound, where the nitrogen at position 1 bears a hydrogen, tautomerism can lead to two distinct, non-equivalent structures. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents and the solvent.
The target molecule is a 4,5-disubstituted imidazole. Tautomerization would involve the migration of the proton from the N-1 nitrogen to the N-3 nitrogen. This would result in an equilibrium between this compound and its tautomer, Methyl (4-cyano-1H-imidazol-5-yl)carbamate. The relative stability of these tautomers dictates their population at equilibrium. The electronic effects of the cyano and carbamate groups play a crucial role in determining which tautomer is more favorable.
Aromaticity: The imidazole ring is aromatic, possessing a sextet of π-electrons. researchgate.net The aromaticity of the ring can be influenced by substituents. Electron-withdrawing groups can affect the electron distribution within the ring. Computational studies on substituted imidazoles have shown that N-substitution can decrease the aromaticity of the imidazole ring, particularly with strongly electron-withdrawing groups. acs.org The presence of the electron-withdrawing cyano group and the carbamate group on the carbon backbone of the imidazole in the target molecule would be expected to modulate the ring's aromatic character.
Decomposition Pathways and Chemical Stability of the Compound in Various Environments
The stability of this compound is influenced by environmental factors such as temperature and pH, with potential degradation pathways involving both the carbamate moiety and the imidazole ring.
Chemical Stability: The chemical stability is largely dictated by the susceptibility of the methyl carbamate group to hydrolysis, as discussed in section 3.3.1.
Alkaline Environment: Carbamates are generally unstable in alkaline conditions (pH > 7), where they undergo base-catalyzed hydrolysis. documentsdelivered.comresearchgate.net This represents a primary decomposition pathway in basic solutions, leading to the formation of 4-amino-5-cyanoimidazole and methanol, with the subsequent decarboxylation of the intermediate carbamic acid.
Acidic Environment: In acidic solutions (pH < 5), carbamates are generally more stable than in alkaline media. researchgate.net However, prolonged exposure to strong acids can lead to acid-catalyzed hydrolysis. documentsdelivered.com For related N-acylimidazoles, hydrolysis in mineral acids occurs via reaction of the protonated imidazole ring with water. cdnsciencepub.com
Oxidative Stability: The stability of the imidazole ring towards oxidation can be influenced by the degree of substitution. While unsubstituted imidazole is relatively resistant to oxidation, polyalkylated imidazoles have shown lower stability towards oxidative degradation. ntnu.noacs.org The presence of the electron-withdrawing cyano group might influence the oxidative stability of the imidazole ring in the target compound.
Table 2: General Stability Profile of Methyl Carbamates in Different Environments
| Environment | Stability | Primary Decomposition Pathway |
|---|---|---|
| Neutral (pH ~7) | Generally stable, but can be susceptible to enzymatic hydrolysis. | Slow hydrolysis. |
| Alkaline (pH > 8) | Unstable | Base-catalyzed hydrolysis (e.g., E1cB or BAC2 mechanism). |
| Acidic (pH < 5) | Relatively stable | Acid-catalyzed hydrolysis. |
| Thermal | Generally stable, dependent on structure. | Thermal fragmentation. |
| Oxidative | Stability varies with substitution. | Oxidation of the ring or side chains. |
This table summarizes general trends for carbamate stability based on available literature. documentsdelivered.comresearchgate.netntnu.no
Structural Elucidation and Advanced Characterization of Methyl 5 Cyano 1h Imidazol 4 Yl Carbamate
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are fundamental to determining the precise chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity of atoms in Methyl (5-cyano-1H-imidazol-4-yl)carbamate.
¹H NMR: This technique would help identify the chemical environment of the hydrogen atoms. Expected signals would include those for the imidazole (B134444) ring proton (C2-H), the N-H proton of the imidazole, the N-H proton of the carbamate (B1207046), and the methyl group protons of the carbamate. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and neighboring protons.
¹³C NMR: This analysis would reveal the number of unique carbon environments. Signals would be expected for the cyano group carbon, the five carbons of the imidazole ring, the carbonyl carbon of the carbamate, and the methyl carbon of the carbamate.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 7.5-8.5 | 130-145 |
| Imidazole N-H | 10-13 | - |
| Carbamate N-H | 8-10 | - |
| O-CH₃ | 3.5-4.0 | 50-60 |
| C=O | - | 150-160 |
| C4 | - | 135-150 |
| C5 | - | 95-110 |
| C≡N | - | 115-125 |
Note: This table is hypothetical and intended for illustrative purposes only, as no experimental data has been found.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the imidazole and carbamate groups, the C≡N stretch of the nitrile group, the C=O stretch of the carbamate, and various C-N and C-H stretches and bends.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C≡N and C=C bonds.
Table 2: Expected Vibrational Frequencies for this compound (Hypothetical)
| Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole & Carbamate) | 3100-3500 |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |
| C≡N Stretch (Nitrile) | 2220-2260 |
| C=O Stretch (Carbamate) | 1700-1750 |
| C=N & C=C Stretch (Imidazole Ring) | 1400-1650 |
Note: This table is hypothetical and intended for illustrative purposes only, as no experimental data has been found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group, the cyano group, and other characteristic cleavages of the imidazole ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov
Molecular Conformation and Bond Parameters
An X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the imidazole ring and the conformation of the methyl carbamate substituent relative to the ring.
Supramolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing
The crystal packing would be analyzed to identify intermolecular interactions. Hydrogen bonding would be expected between the N-H groups of the imidazole and carbamate moieties and the nitrogen atoms of the imidazole and cyano groups, as well as the carbonyl oxygen of the carbamate. Depending on the packing arrangement, π-π stacking interactions between the imidazole rings of adjacent molecules might also be observed.
Chromatographic and Separative Methodologies
Chromatographic techniques are fundamental in the analysis of this compound, enabling the assessment of purity, identification of related substances, and separation of isomers. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve distinct but complementary roles in its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) is an indispensable method for determining the purity of this compound and for the separation of potential isomers. The technique's high resolution and sensitivity make it ideal for quantifying the main compound and detecting any process-related impurities or degradation products.
The separation is typically achieved using a reversed-phase column, where the nonpolar stationary phase interacts with the analyte. The mobile phase composition, flow rate, and column temperature are optimized to achieve efficient separation. A UV detector is commonly employed for detection, leveraging the chromophoric nature of the imidazole ring. For instance, a related compound, Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate, can be analyzed using methods like HPLC, indicating the suitability of this technique for similar structures. bldpharm.com
Isomeric purity is a critical quality attribute, and HPLC is the primary tool for separating structural isomers that may have formed during synthesis. The precise conditions can be tailored to resolve compounds with very similar chemical structures but different spatial arrangements.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) | Allows for the elution of a wide range of compounds with varying polarities, ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak resolution. |
| Detection | UV at 265 nm | Provides high sensitivity for the conjugated imidazole system. |
| Injection Volume | 10 µL | A standard volume for quantitative analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities that may be present in samples of this compound. spkx.net.cnnih.gov These impurities could include starting materials, residual solvents, or side-products such as simple imidazoles. nih.govresearchgate.net The GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass information, allowing for definitive identification of the eluted components. researchgate.net
For non-volatile compounds, derivatization may be required to increase their volatility for GC analysis. researchgate.net However, for inherently volatile imidazole-related substances, direct injection or headspace analysis can be employed. chromatographyonline.com The selection of an appropriate GC column, such as one with a polar stationary phase like Carbowax, is crucial for separating polar analytes like imidazoles. researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target impurities. nih.gov
Table 2: Representative GC-MS Conditions for Volatile Impurity Analysis
| Parameter | Typical Value/Condition | Purpose |
| GC Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for polar, volatile compounds like simple imidazoles. |
| Carrier Gas | Helium at a constant flow rate | Inert gas that carries the sample through the column. |
| Oven Program | Start at 50°C, ramp to 250°C | A temperature gradient ensures the separation of compounds with a range of boiling points. |
| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration impurities. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. hmdb.ca |
| MS Detector Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target analytes, while full scan is used for unknown identification. nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This method provides an empirical validation of the compound's atomic composition, confirming its molecular formula, C₆H₆N₄O₂.
The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are quantitatively measured. From these measurements, the percentage of each element in the original sample is calculated. nih.gov
The experimental results are then compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% deviation, is considered strong evidence of the sample's purity and correct elemental composition. nih.gov This verification is a critical step in the characterization of a newly synthesized compound.
Table 3: Elemental Analysis Data for C₆H₆N₄O₂
| Element | Theoretical Percentage (%) | Experimental Percentage (Hypothetical) (%) | Deviation (%) |
| Carbon (C) | 43.38 | 43.25 | -0.13 |
| Hydrogen (H) | 3.64 | 3.61 | -0.03 |
| Nitrogen (N) | 33.72 | 33.60 | -0.12 |
| Oxygen (O) | 19.26 | 19.54 (by difference) | +0.28 |
Theoretical and Computational Chemistry Studies on Methyl 5 Cyano 1h Imidazol 4 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational techniques provide insights into the geometric arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Optimized Geometries and Energy Minima
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, corresponding to the minimum energy conformation on the potential energy surface. For carbamate (B1207046) and imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(2d,p), have been shown to accurately reproduce experimental geometric parameters. researchgate.net
In a typical DFT study, the initial molecular structure of Methyl (5-cyano-1H-imidazol-4-yl)carbamate would be built and then subjected to geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized structure represents the most stable conformation of the molecule in the gaseous phase. For similar heterocyclic compounds, DFT calculations have successfully predicted bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. materialsciencejournal.orgnih.gov
The total energy of the optimized structure is also a key output of DFT calculations. This energy value is crucial for comparing the relative stabilities of different isomers or conformers of the molecule. For instance, in a study of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were instrumental in determining the energetic feasibility of different reaction pathways. irjweb.commdpi.com
Table 1: Representative Bond Lengths and Angles for Imidazole and Carbamate Moieties (Illustrative)
| Parameter | Typical Value (Å or Degrees) |
| C-N (imidazole ring) | ~1.33 - 1.38 Å |
| C=C (imidazole ring) | ~1.36 Å |
| N-H (imidazole ring) | ~1.01 Å |
| C=O (carbamate) | ~1.22 Å |
| C-O (carbamate) | ~1.35 Å |
| N-C (carbamate) | ~1.37 Å |
| C-N-H (angle) | ~115° |
| O=C-O (angle) | ~125° |
Note: These are typical values for related compounds and are for illustrative purposes only. Actual values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests higher reactivity and lower stability. irjweb.comnih.gov
For various imidazole derivatives, HOMO-LUMO analysis has been performed to understand their electronic properties and potential bioactivity. irjweb.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors, derived within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. irjweb.com
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (μ ≈ -χ)
These descriptors for a molecule like this compound would provide valuable insights into its reactivity profile. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. materialsciencejournal.org
Table 2: Illustrative Global Reactivity Descriptors for a Hypothetical Imidazole Derivative
| Parameter | Value (eV) |
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 3.24 |
Note: These values are illustrative and based on general findings for similar compounds. materialsciencejournal.orgirjweb.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for understanding hyperconjugative interactions, charge delocalization, and the hybridization of atomic orbitals. niscpr.res.inresearchgate.net
The NBO analysis also provides information on the hybridization of each atom, which is directly related to the molecular geometry. For example, the nitrogen atoms in the imidazole ring would be expected to have sp2 hybridization, consistent with a planar aromatic system.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable insights into the relationship between molecular structure and spectroscopic properties.
For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be highly valuable for its characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, one can confirm the proposed molecular structure. Theoretical NMR spectra have been successfully used to assign signals in complex imidazole derivatives. nih.gov
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations help in the assignment of specific vibrational modes to the observed IR bands. niscpr.res.in
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. This analysis can help to understand the electronic transitions responsible for the observed color of a compound. materialsciencejournal.org
Table 3: Predicted Spectroscopic Data for a Generic Cyano-Imidazole Derivative (Illustrative)
| Spectroscopy | Predicted Parameter |
| 1H NMR | Aromatic protons: 7.0-8.5 ppm; Methyl protons: 3.5-4.0 ppm |
| 13C NMR | Imidazole carbons: 110-145 ppm; Carbonyl carbon: ~160 ppm; Cyano carbon: ~115 ppm |
| IR | C≡N stretch: ~2230 cm-1; C=O stretch: ~1720 cm-1; N-H stretch: ~3400 cm-1 |
| UV-Vis | λmax: ~250-280 nm |
Note: These are illustrative predictions based on typical values for related functional groups.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, static molecular structure (the energy minimum), molecules are in constant motion. Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, taking into account its flexibility and interactions with its environment (e.g., a solvent). tandfonline.com
For a molecule like this compound, MD simulations could be used to:
Investigate the different conformations of the methyl carbamate group relative to the imidazole ring.
Study the dynamics of hydrogen bonding interactions, both intramolecular and with solvent molecules.
Explore the stability of the molecule in different environments, such as in aqueous solution. researchgate.net
MD simulations on imidazole derivatives have been used to confirm the stability of ligand-protein complexes and to understand the behavior of these molecules in a biological context. tandfonline.com
Mechanistic Elucidation of Reaction Pathways through Computational Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.
For reactions involving the synthesis or transformation of this compound, computational modeling could provide valuable insights. For example, in the synthesis of a related carbamate, DFT calculations were used to propose a detailed mechanistic pathway for a palladium-catalyzed reaction, identifying key intermediates and transition states. irjweb.commdpi.com Similarly, computational studies have been used to understand the mechanism of cyanation reactions. nih.govrsc.org
Such studies can help to explain experimental observations, predict the outcome of new reactions, and guide the design of more efficient synthetic routes. For instance, understanding the reaction mechanism could lead to the optimization of reaction conditions or the development of better catalysts. irjweb.commdpi.com
Computational Insights into Intermolecular Interactions and Crystal Packing
Computational chemistry provides a powerful lens for understanding the three-dimensional arrangement of molecules in a crystal lattice and the nature of the non-covalent interactions that govern this packing. While specific experimental crystallographic data for this compound is not publicly available, theoretical and computational methods allow for predictions of its solid-state structure and the dominant forces at play. Studies on structurally related imidazole and carbamate-containing compounds offer significant insights into the expected intermolecular interactions.
The molecular structure of this compound, featuring a planar imidazole ring, a cyano group, and a methyl carbamate moiety, suggests a rich variety of potential intermolecular interactions. The imidazole ring's aromatic character facilitates π-π stacking interactions, a common feature in the crystal packing of heterocyclic compounds. Furthermore, the presence of the electron-withdrawing cyano group and the hydrogen-bonding capabilities of the carbamate group are expected to be critical in dictating the supramolecular assembly.
Hirshfeld Surface Analysis:
A key computational tool for analyzing intermolecular interactions in a crystal is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The surface is colored to indicate the nature and strength of these interactions. For instance, red regions on a dnorm surface highlight contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts.
Based on analyses of similar heterocyclic compounds, a Hirshfeld surface analysis of this compound would be expected to reveal significant contributions from several types of interactions. The N-H group of the imidazole ring and the carbamate, along with the carbonyl oxygen and the nitrogen of the cyano group, are all potential sites for strong hydrogen bonding.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different intermolecular contacts. For analogous molecules, H···H, O···H, N···H, and C···H contacts are typically the most prevalent.
Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical)
| Interaction Type | Expected Percentage Contribution | Description |
|---|---|---|
| H···H | ~30-40% | Represents the outer surface of the molecules and are generally considered weak van der Waals forces. |
| O···H/H···O | ~20-30% | Indicative of hydrogen bonding involving the carbonyl oxygen of the carbamate and potentially other oxygen atoms. |
| N···H/H···N | ~15-25% | Highlights hydrogen bonds involving the imidazole and carbamate nitrogen atoms as donors or acceptors, and the cyano nitrogen as an acceptor. |
| C···H/H···C | ~5-15% | Represents weaker C-H···π or other C-H related interactions. |
| C···C | ~1-5% | Suggests the presence of π-π stacking interactions between imidazole rings. |
| N···C/C···N | ~1-5% | Contacts involving the cyano group and the imidazole ring. |
Crystal Packing and Hydrogen Bonding Motifs:
The strong directionality of hydrogen bonds often leads to the formation of well-defined supramolecular motifs. In the case of this compound, it is plausible that N—H···N and N—H···O hydrogen bonds would link molecules into chains or dimers. For instance, the imidazole N-H could form a hydrogen bond with the nitrogen of the cyano group of an adjacent molecule, leading to the formation of infinite chains. Similarly, the carbamate N-H could interact with the carbonyl oxygen of a neighboring molecule.
Future Directions and Emerging Research Avenues for Methyl 5 Cyano 1h Imidazol 4 Yl Carbamate
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Methyl (5-cyano-1H-imidazol-4-yl)carbamate will likely pivot towards greener and more efficient chemical processes. Current synthetic strategies for imidazole (B134444) derivatives often rely on multi-step procedures that may involve harsh conditions or generate significant waste. organic-chemistry.org The development of sustainable alternatives is a key research frontier.
Future methodologies could include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of imidazole derivatives, offering benefits like shorter reaction times and often higher yields compared to conventional heating. organic-chemistry.orgtandfonline.com Applying microwave irradiation to the cyclization steps leading to the imidazole core could provide a more energy-efficient route.
Solvent-Free and Bio-Based Catalysis: Research into one-pot, solvent-free syntheses of substituted imidazoles points towards a more environmentally benign approach. asianpubs.org The use of natural, biodegradable catalysts, such as citric acid from lemon juice, has been successfully demonstrated for the synthesis of triaryl-imidazoles and could be explored for this compound class. researchgate.net
Reusable Heterogeneous Catalysts: Employing solid catalysts like zeolites (e.g., ZSM-11) can facilitate the synthesis of substituted imidazoles under solvent-free conditions. nih.gov These catalysts are easily separable and can be reused across multiple cycles, significantly improving the process's sustainability and cost-effectiveness. nih.gov
These green chemistry approaches promise to make the production of this compound and its analogues more economical and environmentally friendly. wjbphs.comwjbphs.com
Exploration of Undiscovered Reactivity Patterns and Catalytic Applications
The distinct functional groups of this compound—the imidazole ring, the cyano group, and the carbamate (B1207046)—offer a triad (B1167595) of reactive sites for further chemical exploration.
N-Heterocyclic Carbene (NHC) Catalysis: The imidazole ring is the foundational structure for N-heterocyclic carbenes (NHCs), a dominant class of ligands in organometallic chemistry and organocatalysis. uliege.benih.gov Deprotonation of the imidazole core of this compound or its derivatives could yield novel NHCs. The electronic properties of these new NHCs would be modulated by the electron-withdrawing cyano group and the carbamate substituent, potentially leading to unique catalytic activities in reactions like olefin metathesis or cross-coupling. lifechemicals.com
Cyano Group Activation: The nitrile (cyano) group is not merely a passive substituent. Research has shown that the cyano group on an imidazole ring can be activated by a metal center, such as copper(II), to undergo nucleophilic attack by solvents like alcohols. mdpi.comresearchgate.net This transformation to an imidate group opens up new pathways for functionalization and the creation of novel chelating ligands. mdpi.com
Ligand Development for Catalysis: The nitrogen atoms in the imidazole ring and the oxygen and nitrogen atoms of the carbamate and cyano groups make the molecule a potential multi-dentate ligand for metal coordination. tandfonline.com Copper complexes featuring cyano-activated ligands have demonstrated catalytic activity in azide-alkyne cycloaddition reactions. rsc.org Thus, metal complexes of this compound could be investigated as catalysts for a variety of organic transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes represents a significant leap in manufacturing efficiency, safety, and scalability. The synthesis of imidazole derivatives has been shown to benefit greatly from this technology.
Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing complex multi-step syntheses. acs.org Researchers have successfully developed fully automated, multi-reactor continuous flow systems for preparing highly functionalized imidazo[1,2-a] heterocycles without the need to isolate intermediates. nih.govnih.gov This approach minimizes manual handling and reduces reaction times from hours to minutes. acs.org
Applying a similar strategy to this compound could involve a sequence of flow reactors for the formation of the imidazole core, followed by in-line functionalization. Such a system would enable rapid, on-demand production and facilitate the creation of a library of analogues for screening purposes.
Advanced Computational Design and High-Throughput Screening for Synthetic Route Discovery
Modern chemical research increasingly leverages computational power to accelerate discovery. For a molecule like this compound, these tools can guide the exploration of its synthetic and applicative potential.
Computational Route Design: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the stability and reactivity of intermediates. nih.gov Such studies can help in designing the most efficient synthetic pathways, predicting potential side reactions, and understanding the electronic influence of the substituents on the imidazole ring. researchgate.netresearchgate.net
High-Throughput Screening (HTS): To explore potential applications, particularly in medicinal chemistry or materials science, HTS is an indispensable tool. Cell-based assays have been developed to screen libraries of imidazole derivatives for biological activity. nih.gov Similarly, the synthesis of a library of analogues based on the this compound scaffold, potentially using the automated flow chemistry methods described above, could be rapidly screened against various biological targets or for specific material properties. acs.org
This synergy between computational prediction and experimental high-throughput validation can dramatically shorten the discovery-to-application timeline.
Investigation of Supramolecular Assembly and Material Science Applications
The structural features of this compound make it a highly promising building block for supramolecular chemistry and materials science. The molecule possesses hydrogen bond donors (N-H) and acceptors (C=O, C≡N), and a planar aromatic system capable of π-π stacking interactions. tandfonline.com
These features suggest several exciting research directions:
Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used as organic linkers to construct MOFs. rsc.orgacs.org These materials have porous structures with applications in gas storage, separation, and catalysis. acs.orgresearchgate.net The combination of the coordinating imidazole nitrogen and the cyano group in this compound could lead to the formation of novel MOFs with unique topologies and functional properties.
Fluorescent Materials and Sensors: The imidazole scaffold is a core component of many fluorophores. researchgate.net Imidazole-based materials are actively investigated for their use in sensing metal ions and other analytes through fluorescence quenching or enhancement. researchgate.netbohrium.com The specific electronic properties conferred by the cyano and carbamate groups could be harnessed to develop novel fluorescent sensors.
Functional Polymers and Ionic Liquids: Imidazoles are used as building blocks for functional polymers and as precursors to ionic liquids. lifechemicals.comnih.gov The functional groups on this compound provide handles for polymerization or further modification, potentially leading to new materials with tailored thermal, optical, or conductive properties.
The exploration of these avenues could establish this compound as a valuable component in the toolkit of materials scientists.
Q & A
Basic: What synthetic methodologies are recommended for Methyl (5-cyano-1H-imidazol-4-yl)carbamate?
Answer:
The synthesis typically involves coupling a pre-functionalized imidazole core with a carbamate group. A common approach is to:
- Step 1: Prepare the imidazole scaffold via cyclization of amidines or α-amino ketones under basic conditions .
- Step 2: Introduce the cyano group at the 5-position using nitrile sources (e.g., cyanogen bromide) in the presence of a palladium catalyst.
- Step 3: Protect the amine group with a methyl carbamate via reaction with methyl chloroformate under anhydrous conditions .
Validation: Monitor intermediates using -NMR and LC-MS to confirm regioselectivity and purity.
Advanced: How can regioselectivity challenges in the cyano-group introduction be resolved?
Answer:
Regioselectivity issues often arise during nitrile functionalization. To address this:
- Use steric directing groups (e.g., bulky substituents at the 1-position) to guide cyanation to the 5-position.
- Employ microwave-assisted synthesis to enhance reaction kinetics and selectivity .
- Analyze competing pathways via DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature gradients).
Validation: Compare experimental -NMR shifts with computational predictions to confirm regiochemical outcomes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- - and -NMR: Identify proton environments and confirm carbamate/imidazole connectivity.
- FT-IR: Detect characteristic stretches (e.g., C≡N at ~2200 cm, carbonyl at ~1700 cm).
- LC-MS/HPLC: Assess purity and molecular ion peaks ([M+H]) .
Note: For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks.
Advanced: How can X-ray crystallography resolve structural ambiguities in imidazole-carbamate derivatives?
Answer:
- Data Collection: Use single crystals grown via slow evaporation (e.g., in EtOAc/hexane).
- Refinement: Apply SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., methyl groups) .
- Visualization: Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and hydrogen-bonding networks .
Case Study: For related imidazole derivatives, CCDC deposition (e.g., CCDC 1017138) provides reference metrics for bond-length validation .
Basic: What stability considerations are critical for storage and handling?
Answer:
- Storage: Keep under inert atmosphere (N) at -20°C to prevent hydrolysis of the carbamate group.
- Light Sensitivity: Use amber vials to avoid photodegradation, as imidazole derivatives are prone to UV-induced ring-opening .
- Moisture Control: Store with desiccants (e.g., silica gel) to minimize hydration.
Advanced: How can hydrolytic stability of the carbamate group be assessed under physiological conditions?
Answer:
- Kinetic Studies: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at timed intervals.
- Mass Spectrometry: Identify hydrolysis products (e.g., CO, methylamine) using HRMS/MS .
- Computational Modeling: Predict hydrolysis rates via molecular dynamics simulations (e.g., AMBER software).
Basic: What biological screening approaches are applicable for imidazole-carbamate compounds?
Answer:
- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) to determine MIC values .
- Cytotoxicity: Evaluate in cancer cell lines (e.g., MTT assay) with cisplatin as a positive control.
Advanced: How can SAR studies optimize bioactivity in derivatives?
Answer:
- Substitution Patterns: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups at the 5-position to enhance binding affinity.
- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins .
- In Vivo Validation: Prioritize compounds with logP < 3 and polar surface area < 90 Å for improved bioavailability .
Basic: What safety protocols are required for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl chloroformate) .
- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced: How can metabolomic profiling identify toxic intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
